molecular formula C21H22N4OS B12003472 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618441-08-0

2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12003472
CAS No.: 618441-08-0
M. Wt: 378.5 g/mol
InChI Key: XOAXAMMRVMYABX-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: is a complex organic compound with the following structural formula:

C20H20N4OS\text{C}_{20}\text{H}_{20}\text{N}_4\text{OS} C20​H20​N4​OS

It belongs to the class of 1,2,4-triazole derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (a precursor) with N-phenylacetyl chloride . The reaction proceeds under suitable conditions (usually in an organic solvent) to yield the desired product.

Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylacetamide moiety.

    Reduction: Reduction of the triazole ring or the carbonyl group may yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like or are commonly used.

    Substitution: Nucleophiles such as or participate in substitution reactions.

    Reduction: Reducing agents like or are employed.

Major Products: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization are essential to identify the major products.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.

    Anticancer Activity: Studies on its potential as an anticancer agent.

    Enzyme Inhibition: Evaluation of its inhibitory effects on specific enzymes.

Industry:

    Agrochemicals: Possible use as a pesticide or herbicide.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes, receptors, or DNA. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While 2-((4-Allyl-5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique, similar compounds include:

  • 4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 2-allyl-4-methylphenol

Properties

CAS No.

618441-08-0

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

2-[[5-(2,4-dimethylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C21H22N4OS/c1-4-12-25-20(18-11-10-15(2)13-16(18)3)23-24-21(25)27-14-19(26)22-17-8-6-5-7-9-17/h4-11,13H,1,12,14H2,2-3H3,(H,22,26)

InChI Key

XOAXAMMRVMYABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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